molecular formula C8H10ClFN2 B13048091 (1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine

(1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine

Katalognummer: B13048091
Molekulargewicht: 188.63 g/mol
InChI-Schlüssel: MDRSNVUIBDECBJ-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to an ethane-1,2-diamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, often a substituted benzene derivative.

    Halogenation: Introduction of chloro and fluoro groups onto the benzene ring through halogenation reactions.

    Amine Introduction: The ethane-1,2-diamine moiety is introduced via nucleophilic substitution reactions, where the halogenated benzene derivative reacts with ethane-1,2-diamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The ethane-1,2-diamine moiety plays a crucial role in the compound’s overall activity by facilitating interactions with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1R)-1-(2-Chloro-4-fluorophenyl)ethane-1,2-diamine
  • (1R)-1-(2-Chloro-3-bromophenyl)ethane-1,2-diamine
  • (1R)-1-(2-Fluoro-3-chlorophenyl)ethane-1,2-diamine

Uniqueness

(1R)-1-(2-Chloro-3-fluorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which imparts distinct chemical and biological properties. This unique arrangement influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H10ClFN2

Molekulargewicht

188.63 g/mol

IUPAC-Name

(1R)-1-(2-chloro-3-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10ClFN2/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3,7H,4,11-12H2/t7-/m0/s1

InChI-Schlüssel

MDRSNVUIBDECBJ-ZETCQYMHSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)F)Cl)[C@H](CN)N

Kanonische SMILES

C1=CC(=C(C(=C1)F)Cl)C(CN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.